REACTION_CXSMILES
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[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH:8](C(OC)=O)[C:7](=[O:16])[C:6]=2[CH:5]=[N:4][CH:3]=1.Cl>>[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][C:7](=[O:16])[C:6]=2[CH:5]=[N:4][CH:3]=1
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Name
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|
Quantity
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7.79 g
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Type
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reactant
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Smiles
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BrC1=CN=CC=2C(C(CCC12)C(=O)OC)=O
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Name
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|
Quantity
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84.1 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 2.5 h (dark brown solution
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
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The acidic solution was concentrated in vacuo
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Type
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TEMPERATURE
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Details
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cooled in ice
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Type
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WASH
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Details
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The aqueous solution was washed with Et2O (2×) and CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to afford after high vacuum
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Type
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DRY_WITH_MATERIAL
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Details
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drying the title compound (4.30 g, 69%) as brown solid
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Name
|
|
Type
|
|
Smiles
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BrC1=CN=CC=2C(CCCC12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |